molecular formula C9H5F7O3 B14350633 Acetic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol CAS No. 90284-55-2

Acetic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol

Cat. No.: B14350633
CAS No.: 90284-55-2
M. Wt: 294.12 g/mol
InChI Key: BKDFBJSCCPLGIX-UHFFFAOYSA-N
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Description

It is an aryl fluorinated building block, characterized by its colorless liquid form, hygroscopic properties, and faintly phenolic odor . This compound is significant in various chemical applications due to its unique structure and properties.

Preparation Methods

The synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol typically involves the use of octafluorotoluene as a starting reagent . The reaction conditions and specific synthetic routes can vary, but the general approach involves fluorination processes that introduce the tetrafluoro and trifluoromethyl groups onto the phenol ring. Industrial production methods may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its electron-withdrawing capabilities, which can influence the reactivity and stability of the compound. This makes it a valuable intermediate in various chemical reactions, where it can modify the electronic properties of the target molecules .

Comparison with Similar Compounds

2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol can be compared with other fluorinated phenols, such as:

The uniqueness of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol lies in its combination of tetrafluoro and trifluoromethyl groups, which provide a distinct set of electronic and steric properties that are valuable in various chemical applications.

Properties

CAS No.

90284-55-2

Molecular Formula

C9H5F7O3

Molecular Weight

294.12 g/mol

IUPAC Name

acetic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7HF7O.C2H4O2/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10;1-2(3)4/h15H;1H3,(H,3,4)

InChI Key

BKDFBJSCCPLGIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1(=C(C(=C(C(=C1F)F)O)F)F)C(F)(F)F

Origin of Product

United States

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